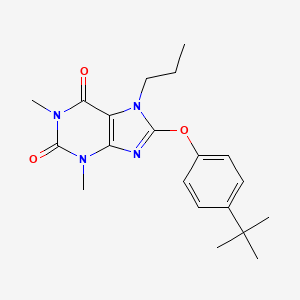![molecular formula C18H21NO5S2 B15026758 6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15026758.png)
6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic is a complex organic compound that features a thiazolidine ring, a benzylidene group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with a thiazolidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the benzylidene linkage .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-ethoxy-4-hydroxybenzaldehyde derivatives, while reduction of the benzylidene group can produce 3-ethoxy-4-hydroxybenzyl derivatives .
Scientific Research Applications
6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of 6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidine ring and benzylidene group can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include oxidative stress response, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-5-(3-ethoxy-4-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one: Similar structure but with a cyclohexyl group instead of a hexanoic acid chain.
N1-(3,5-di-tert-butyl-4-hydroxy benzylidene)-N4-(substituted phenyl)-semicarbazones: Contains a benzylidene group and exhibits antioxidant activity.
Uniqueness
6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic is unique due to its combination of a thiazolidine ring, benzylidene group, and hexanoic acid chain, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H21NO5S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C18H21NO5S2/c1-2-24-14-10-12(7-8-13(14)20)11-15-17(23)19(18(25)26-15)9-5-3-4-6-16(21)22/h7-8,10-11,20H,2-6,9H2,1H3,(H,21,22)/b15-11- |
InChI Key |
ZIOOTNADEVWEKM-PTNGSMBKSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide](/img/structure/B15026689.png)

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione](/img/structure/B15026710.png)
![N-methyl-N-phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15026715.png)


![1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B15026732.png)
![allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15026737.png)
![(2E)-2-[(4-methylphenyl)sulfonyl]-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enenitrile](/img/structure/B15026740.png)

![3-amino-6-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15026754.png)
![4-methyl-N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B15026773.png)
![3-[(Acetyloxy)methyl]-7-[(4-carboxybutanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15026774.png)
![5-(4-Fluorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15026782.png)
